molecular formula C28H23N5O4S2 B2714501 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325988-38-3

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2714501
CAS No.: 325988-38-3
M. Wt: 557.64
InChI Key: FWUZUMFIPVEASR-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its multiple functional groups, including sulfamoyl, cyano, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Cyclization Reactions: These reactions involve the formation of a ring structure from linear molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The compound’s multiple functional groups allow it to participate in diverse chemical reactions, making it a versatile tool in research.

Comparison with Similar Compounds

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as those containing sulfamoyl and cyano groups. These compounds may share some chemical properties but differ in their specific applications and reactivity. The unique combination of functional groups in this compound sets it apart from other compounds, providing distinct advantages in certain research contexts.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O4S2/c29-16-4-18-33(19-5-17-30)39(35,36)25-14-10-22(11-15-25)27(34)32-28-31-26(20-38-28)21-8-12-24(13-9-21)37-23-6-2-1-3-7-23/h1-3,6-15,20H,4-5,18-19H2,(H,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUZUMFIPVEASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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